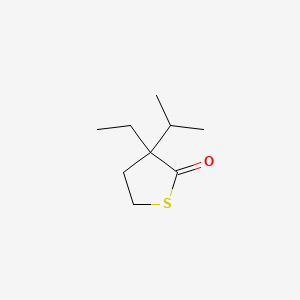
3-Ethyl-3-propan-2-ylthiolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-propan-2-ylthiolan-2-one is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds with a five-membered ring structure This compound is characterized by the presence of an ethyl group and a propan-2-yl group attached to the thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-propan-2-ylthiolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylthiolane with propan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-propan-2-ylthiolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-3-propan-2-ylthiolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-propan-2-ylthiolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfur atom can form bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-3-methylthiolan-2-one: Similar in structure but with a methyl group instead of a propan-2-yl group.
3-Ethyl-3-butylthiolan-2-one: Similar in structure but with a butyl group instead of a propan-2-yl group.
3-Ethyl-3-phenylthiolan-2-one: Similar in structure but with a phenyl group instead of a propan-2-yl group.
Uniqueness
3-Ethyl-3-propan-2-ylthiolan-2-one is unique due to the presence of both an ethyl group and a propan-2-yl group attached to the thiolane ring. This specific combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H16OS |
|---|---|
Peso molecular |
172.29 g/mol |
Nombre IUPAC |
3-ethyl-3-propan-2-ylthiolan-2-one |
InChI |
InChI=1S/C9H16OS/c1-4-9(7(2)3)5-6-11-8(9)10/h7H,4-6H2,1-3H3 |
Clave InChI |
UULYEXWGFVQEGF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCSC1=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


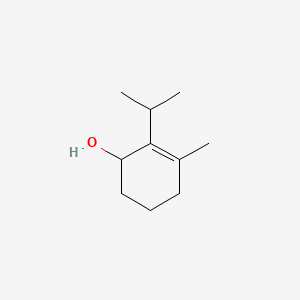
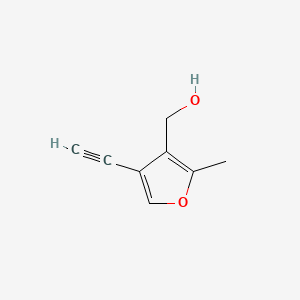
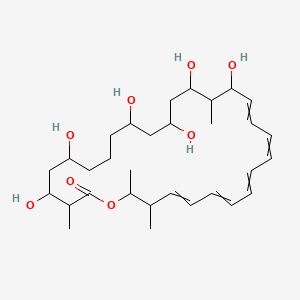
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
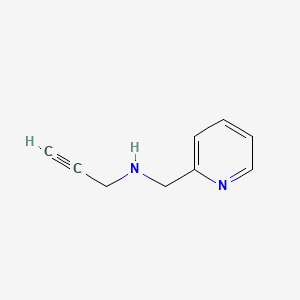
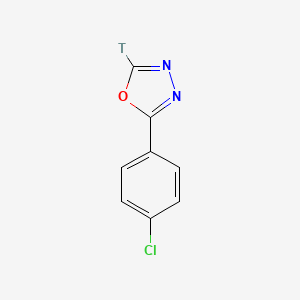

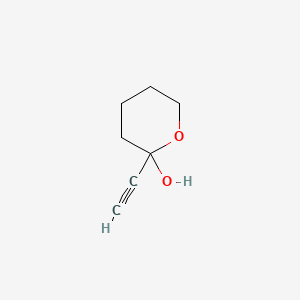

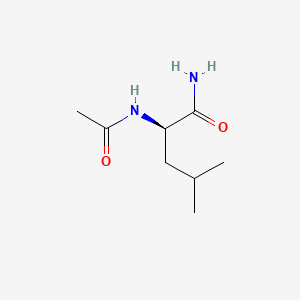

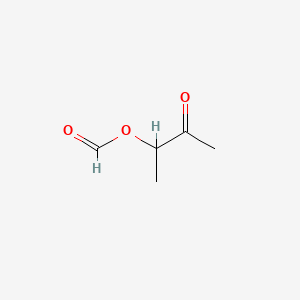
![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)
